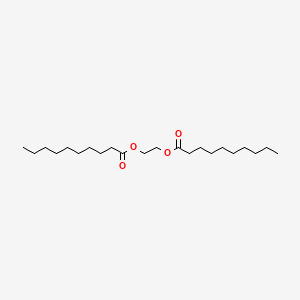
N-Acetyl-3-fluoro-neuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-3-fluoro-neuraminic acid: is a synthetic derivative of neuraminic acid, a type of sialic acid Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition, signaling, and pathogen interactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-fluoro-neuraminic acid typically involves the fluorination of neuraminic acid derivatives. One common method includes the addition of fluorine to methyl 5-acetamido-2,6-anhydro-4,7,8,9-tetra-O-acetyl-2,3,5-trideoxy-D-glycero-D-galacto-non-2-enopyranosonate in acetic acid . This reaction yields the desired this compound after saponification of the ester groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic synthesis methods, such as using neuraminic acid synthases, are also explored for their efficiency and specificity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-3-fluoro-neuraminic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield the free acid form.
Common Reagents and Conditions:
Fluoropyruvate: Used as a nucleophile in reactions catalyzed by neuraminic acid lyase variants.
Acetic Acid: Commonly used as a solvent in the fluorination process.
Major Products:
Fluoro-substituted Derivatives: These derivatives are formed through substitution reactions and have unique biochemical properties.
Hydrolyzed Products: The free acid form of this compound is obtained through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Acetyl-3-fluoro-neuraminic acid is used as a building block for synthesizing various sialic acid analogues. These analogues are valuable for studying the structure and function of sialic acids in biological systems .
Biology: In biological research, this compound is used to study the role of sialic acids in cellular recognition and signaling. It is also used to investigate the interactions between pathogens and host cells .
Medicine: The compound is explored for its potential as a therapeutic agent. Its unique properties make it a candidate for developing drugs targeting viral and bacterial infections, as well as cancer .
Industry: this compound is used in the production of glycosylated products, which have applications in pharmaceuticals and biotechnology .
Wirkmechanismus
N-Acetyl-3-fluoro-neuraminic acid exerts its effects by interacting with specific molecular targets, such as neuraminidase enzymes. The fluorine atom enhances the binding affinity and specificity of the compound, making it a potent inhibitor of neuraminidase . This inhibition disrupts the enzymatic activity, leading to the impairment of viral replication and other biological processes.
Vergleich Mit ähnlichen Verbindungen
N-Acetylneuraminic Acid: The parent compound without the fluorine substitution.
N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic Acid: A structurally similar compound with different functional groups.
Uniqueness: N-Acetyl-3-fluoro-neuraminic acid is unique due to the presence of the fluorine atom, which enhances its biochemical properties. This fluorine substitution increases the compound’s stability, binding affinity, and specificity, making it a valuable tool for scientific research and industrial applications .
Eigenschaften
IUPAC Name |
5-acetamido-3-fluoro-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO9/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJLGESFXXDPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)
![N-((1R,5S,6S)-3-Azabicyclo[3.1.0]Hexan-6-Yl)Isobutyramide](/img/structure/B12309673.png)






![3-(4-chloro-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12309715.png)
![rac-(3aR,6aR)-3a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12309737.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)
